

structure-activity relationship (SAR) studies of 4-(amino)butanoic acid analogues

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Compound of Interest

Compound Name: 4-(Methyl(phenyl)amino)butanoic acid

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An In-depth Comparative Guide to the Structure-Activity Relationships of 4-(Amino)butanoic Acid Analogues

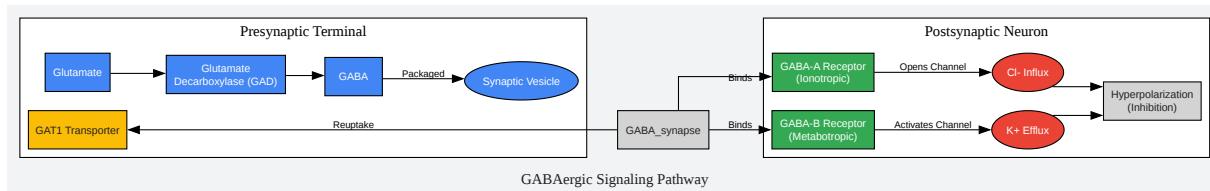
This guide provides a detailed comparison of 4-(amino)butanoic acid (GABA) analogues, focusing on their structure-activity relationships (SAR). It is intended for researchers, scientists, and professionals in drug development, offering insights into the structural modifications that influence the pharmacological properties of these compounds at GABA receptors.

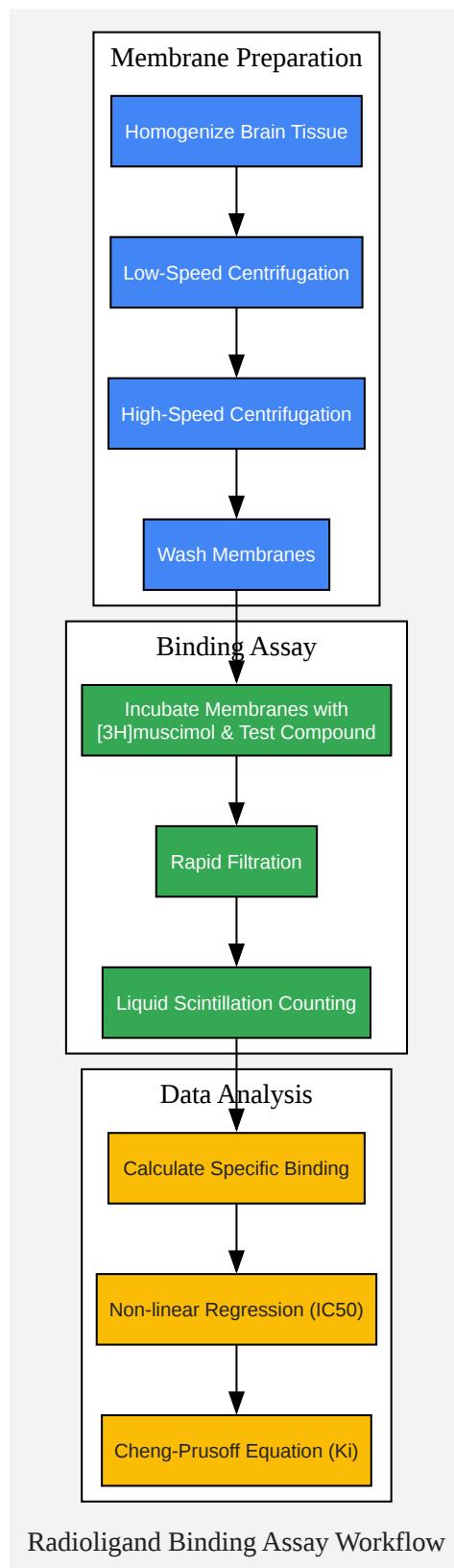
Introduction to GABA and its Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).^{[1][2]} Its signaling is mediated by three main classes of receptors: GABA-A, GABA-B, and GABA-C. GABA-A and GABA-C receptors are ionotropic ligand-gated chloride channels that mediate fast synaptic inhibition, while GABA-B receptors are metabotropic G-protein coupled receptors that produce slower and more prolonged inhibitory responses.^{[3][4]} The structural diversity of GABA receptor subunits provides a basis for the development of selective ligands that can modulate specific aspects of GABAergic neurotransmission.^{[5][6]}

GABAergic Signaling Pathway

The following diagram illustrates the canonical GABAergic signaling pathway, highlighting the points of action for various GABA analogues.



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